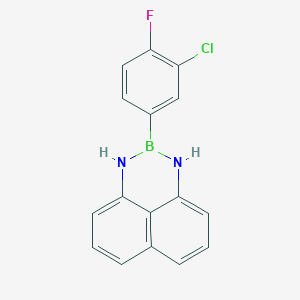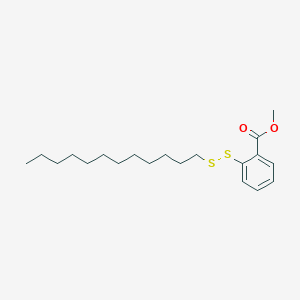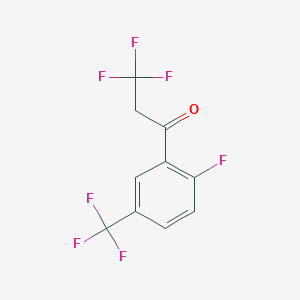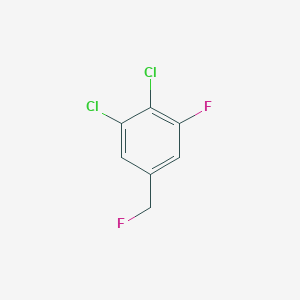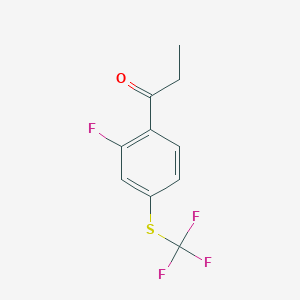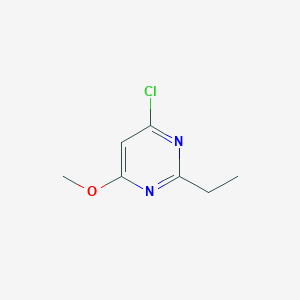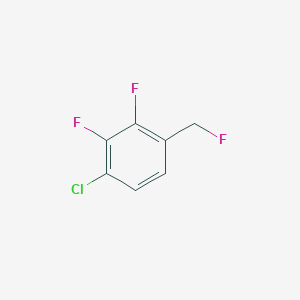
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4ClF3 It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine and fluorine atoms
準備方法
The synthesis of 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene typically involves halogenation reactions. One common method is the direct fluorination of chloromethylbenzene using fluorinating agents such as elemental fluorine or hydrogen fluoride. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure selective substitution at the desired positions .
Industrial production methods may involve multi-step processes, including the preparation of intermediate compounds followed by selective halogenation. These methods are optimized for high yield and purity, often utilizing advanced techniques such as gas-phase reactions and continuous flow reactors .
化学反応の分析
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: Oxidation of the compound can lead to the formation of corresponding benzoic acid derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reduction can convert the compound into less oxidized forms, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxylated derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
科学的研究の応用
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals, including solvents, intermediates, and reagents for various industrial processes
作用機序
The mechanism by which 1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene exerts its effects is primarily through its interactions with biological molecules. The presence of electronegative fluorine atoms enhances its reactivity, allowing it to form strong bonds with target molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific application .
類似化合物との比較
1-Chloro-2,3-difluoro-4-(fluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Chloro-4-fluorobenzene: Similar in structure but lacks the additional fluorine atoms, resulting in different reactivity and applications.
1,2-Difluoro-4-chlorobenzene: Another closely related compound with different substitution patterns, affecting its chemical behavior and uses.
1-Chloro-2,4-difluorobenzene: Similar but with different positions of the fluorine atoms, leading to variations in its chemical properties.
特性
分子式 |
C7H4ClF3 |
|---|---|
分子量 |
180.55 g/mol |
IUPAC名 |
1-chloro-2,3-difluoro-4-(fluoromethyl)benzene |
InChI |
InChI=1S/C7H4ClF3/c8-5-2-1-4(3-9)6(10)7(5)11/h1-2H,3H2 |
InChIキー |
ZUEKZAXGZLUFRZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CF)F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-O-tert-butyl 2-O-ethyl 3-bromo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2,5-dicarboxylate](/img/structure/B14057218.png)
